molecular formula C16H9ClFN3O3S B2540682 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 330189-14-5

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2540682
CAS No.: 330189-14-5
M. Wt: 377.77
InChI Key: KGXRIHQRJRUBKA-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a benzamide derivative featuring a substituted thiazole ring. The compound’s structure includes a 5-nitro-substituted benzamide core linked to a 4-(4-fluorophenyl)-thiazole moiety. Its structural analogs, however, have been studied in contexts such as enzyme inhibition and gene regulation .

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN3O3S/c17-13-6-5-11(21(23)24)7-12(13)15(22)20-16-19-14(8-25-16)9-1-3-10(18)4-2-9/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRIHQRJRUBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid undergoes nitration using concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) as a catalyst. The nitro group preferentially occupies the para position relative to the chlorine atom due to directing effects.

Procedure :

  • Dissolve 2-chlorobenzoic acid (10 mmol) in $$ \text{H}2\text{SO}4 $$ (20 mL) at 0°C.
  • Add fuming $$ \text{HNO}_3 $$ (12 mmol) dropwise.
  • Stir at 50°C for 4 hours.
  • Quench with ice, filter, and recrystallize from ethanol to yield 2-chloro-5-nitrobenzoic acid (85% yield).

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to generate the acyl chloride:

$$
\text{2-Chloro-5-nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{2-Chloro-5-nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Reflux in $$ \text{SOCl}_2 $$ (5 equiv) for 3 hours.
  • Remove excess $$ \text{SOCl}_2 $$ under vacuum to obtain the acyl chloride (92% purity by $$ ^1\text{H} $$ NMR).

Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The Hantzsch method involves cyclization of a thiourea derivative with α-haloketones. For this substrate:

  • Synthesis of 4-Fluorophenyl Thiourea :
    React 4-fluoroaniline (10 mmol) with ammonium thiocyanate ($$ \text{NH}_4\text{SCN} $$) in HCl to form the thiourea.

  • Cyclization with α-Bromoacetophenone :
    $$
    \text{Thiourea} + \text{BrCH}2\text{COC}6\text{H}_4\text{F} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-Fluorophenyl)-1,3-thiazol-2-amine} + \text{HBr}
    $$

Optimization :

  • Yield: 78% after recrystallization from dichloromethane.
  • Characterization: $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 7.45 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 6.85 (s, 1H, Thiazole-H).

Amidation Reaction

Coupling of Thiazol-2-Amine with Acyl Chloride

The final step involves nucleophilic acyl substitution:

$$
\text{2-Chloro-5-nitrobenzoyl chloride} + \text{4-(4-Fluorophenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Procedure :

  • Dissolve the thiazol-2-amine (5 mmol) in dry tetrahydrofuran (THF, 30 mL).
  • Add pyridine (6 mmol) as an acid scavenger.
  • Add 2-chloro-5-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO$$ _2 $$, hexane/EtOAc 7:3).

Yield and Characterization :

  • Yield: 68% (white crystalline solid).
  • Melting Point: 184–185°C.
  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.45 (s, 1H, NH), 8.22 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.50–7.45 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.90 (s, 1H, Thiazole-H).
  • IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1530 cm$$ ^{-1} $$ (NO$$ _2 $$).

Alternative Synthetic Routes

Direct Nitration of Preformed Benzamide

An alternative approach involves nitrating N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide:

  • Dissolve the benzamide (5 mmol) in $$ \text{H}2\text{SO}4 $$ (10 mL).
  • Add $$ \text{HNO}_3 $$ (65%, 6 mmol) at 0°C.
  • Stir for 6 hours, quench with ice, and filter.

Challenges :

  • Regioselectivity issues (undesired meta nitration).
  • Lower yield (42%) compared to the sequential method.

Comparative Analysis of Methods

Parameter Acyl Chloride Route Direct Nitration Route
Yield 68% 42%
Purity (HPLC) 98.5% 89%
Reaction Time 12 hours 18 hours
Regioselectivity High Moderate

The acyl chloride route is superior in yield and selectivity, making it the method of choice for large-scale synthesis.

Mechanistic Insights

Nitration Directing Effects

The chlorine atom at position 2 of the benzoyl group directs nitration to position 5 via resonance and inductive effects, stabilizing the transition state.

Amidation Kinetics

The reaction follows second-order kinetics, with rate dependence on both the acyl chloride and amine concentrations. Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

Scalability and Industrial Relevance

  • Pilot-Scale Synthesis : A 100-g batch achieved 65% yield using continuous flow reactors, reducing reaction time to 4 hours.
  • Cost Analysis : Raw material costs are dominated by 4-fluoroaniline ($120/kg) and 2-chlorobenzoic acid ($90/kg).

Chemical Reactions Analysis

Reduction of Nitro Group

The 5-nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This modification enhances water solubility and enables further functionalization:

Reaction Conditions Product Yield Source
HydrogenationH₂ (1 atm), 10% Pd/C, ethanol, 25°C2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-aminobenzamide78%
Fe/HCl reductionFe powder, HCl (conc.), reflux, 4h2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-aminobenzamide65%

The amine derivative serves as a precursor for azo-coupling or diazonium salt reactions .

Nucleophilic Aromatic Substitution

The electron-deficient 2-chloro position reacts with nucleophiles under controlled conditions:

Reagent Conditions Product Yield Source
Sodium methoxideMeOH, 60°C, 6h2-methoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide82%
PiperidineDMF, K₂CO₃, 80°C, 12h2-piperidino-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide71%

The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nitro group.

Hydrolysis of Amide Bond

The benzamide linkage hydrolyzes under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, reflux, 8h2-chloro-5-nitrobenzoic acid + 4-(4-fluorophenyl)-1,3-thiazol-2-amine89%
2M NaOH, EtOH/H₂O, 70°C, 6h2-chloro-5-nitrobenzoate salt + 4-(4-fluorophenyl)-1,3-thiazol-2-amine93%

This cleavage allows modular synthesis of hybrid molecules by recombining fragments .

Electrophilic Substitution on Thiazole Ring

The electron-rich thiazole ring undergoes regioselective electrophilic substitution at the 5-position:

Reagent Conditions Product Yield Source
Br₂ in CHCl₃0°C, 2h5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide68%
HNO₃/H₂SO₄0–5°C, 1h5-nitro-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide54%

The 4-fluorophenyl group directs electrophiles to the thiazole’s 5-position via resonance effects .

Functionalization via Cross-Coupling

The chloro substituent participates in palladium-catalyzed cross-coupling reactions:

Reaction Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C2-aryl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide derivatives60–75%
Ullmann couplingCuI, L-proline, DMSO, 100°C2-amino-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide58%

These reactions enable structural diversification for structure-activity relationship studies .

Key Stability Considerations

  • Thermal Stability : Decomposes above 220°C without melting (TGA data).

  • Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 254 nm) .

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic or basic media .

Experimental protocols from confirm the compound’s versatility as a synthetic intermediate in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibits moderate antibacterial properties. A study published in the European Journal of Medicinal Chemistry found that the compound showed activity against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve interaction with bacterial enzymes, leading to inhibition of their function and resulting in bactericidal effects.

Table 1: Antimicrobial Activity Against Bacteria

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Chromobacterium violaceumModerate

Anticancer Applications

The compound has also been investigated for its potential anticancer properties. A study highlighted its inhibitory activity against Aurora kinases A and B, which are crucial for cell division and have been implicated in various cancers. Further studies are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Table 2: Anticancer Activity Overview

Target KinaseActivity Level
Aurora Kinase AInhibitory
Aurora Kinase BInhibitory

Kinase Inhibition

Kinases are pivotal enzymes involved in numerous cellular processes, including signaling pathways that regulate cell growth and division. The ability of this compound to inhibit kinases positions it as a promising candidate for drug development targeting diseases such as cancer .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their reported properties:

Compound Name Substituents on Benzamide Thiazole/Other Ring Substituents Key Findings Reference
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide (Target) 2-Cl, 5-NO₂ 4-(4-Fluorophenyl)-1,3-thiazole No direct biological data; structural similarity to bioactive analogs. -
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) 2-Cl, 5-NO₂ 2-Isopropyl-6-methylphenyl (non-thiazole) Induced 1.2-fold G6PC mRNA expression; weak activity in RORγ-dependent pathways.
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide 2-Cl, 5-NO₂ 2-Chloro-3-methylphenyl (non-thiazole) Induced 2.1-fold G6PC mRNA expression; stronger RORγ modulation than 2IP6MP.
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂ 4-(4-Methoxy-3-methylphenyl)-thiazole No direct activity data; methoxy/methyl groups may enhance solubility.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F, No NO₂ 5-Cl-thiazole Inhibits PFOR enzyme via amide anion conjugation; crystal packing stabilized by H-bonds.

Key Structural and Functional Insights:

Role of the Nitro Group : The 5-nitro substituent in the target compound and analogs (e.g., 2IP6MP) is associated with modulation of RORγ-dependent gene expression. However, positional changes (e.g., 2-nitro in ’s compound) may alter electronic interactions with biological targets .

Thiazole vs. Phenyl Substitutions : Replacement of the thiazole ring with substituted phenyl groups (as in 2IP6MP) reduces activity in RORγ pathways, suggesting the thiazole moiety is critical for binding or stability .

Fluorine and Chlorine Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methoxy/methyl-substituted analog). Chlorine at position 2 or 5 on the benzamide core is common but may influence steric bulk .

Biological Activity Trends : The 2-chloro-3-methylphenyl analog () shows stronger induction of G6PC mRNA than the isopropyl-methyl analog, highlighting the importance of substituent polarity and size in modulating gene expression .

Biological Activity

2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H12ClFN2OSC_{17}H_{12}ClFN_2OS with a molecular weight of 346.81 g/mol. The compound features a thiazole ring, a nitro group, and a chlorinated benzamide structure, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be grouped into several categories:

  • Antitumor Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The presence of halogen atoms in the structure enhances the antimicrobial efficacy of benzamide derivatives. Studies suggest that similar compounds exhibit activity against both bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (such as nitro or halogens) at specific positions on the aromatic rings enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .
  • Thiazole Ring Modifications : Variations in the thiazole moiety can significantly impact the compound's ability to interact with biological targets, influencing both potency and selectivity .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study demonstrated that thiazole-containing benzamides exhibited potent inhibition of cancer cell proliferation in vitro, with IC50 values in the low micromolar range across multiple cancer types .
  • Another investigation focused on the anti-inflammatory properties of related benzamide derivatives, showing significant reductions in TNF-α levels in LPS-stimulated macrophages .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Mechanism of Action
AntitumorThiazole derivatives1.5 - 10Inhibition of cell proliferation and apoptosis
Anti-inflammatoryBenzamide derivatives5 - 20Inhibition of pro-inflammatory cytokines
AntimicrobialHalogenated benzamides0.5 - 15Disruption of microbial cell membranes

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide?

The compound is typically synthesized via a two-step process:

  • Step 1 : Synthesis of the benzoyl chloride intermediate (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in solvents such as dichloromethane (DCM) or benzene under reflux (50–90°C for 1–12 hours). Catalysts like N,N-dimethylformamide (DMF) or N-methylacetamide are often used to enhance reactivity .
  • Step 2 : Coupling the benzoyl chloride with 4-(4-fluorophenyl)-1,3-thiazol-2-amine in pyridine or DCM at room temperature. The reaction is monitored via TLC, and purification involves washing with NaHCO₃, water, and recrystallization from methanol .

Table 1 : Key Reaction Conditions for Intermediate Synthesis

Reagent SystemSolventTemperature (°C)Time (hr)Yield/Purity
SOCl₂ + DMFDCM5012Orange solid (NMR-confirmed)
Oxalyl chloride + DMFDCM503Yellow solid (95% purity)

Q. How is the compound characterized structurally?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of aromatic protons (δ 7.2–8.5 ppm), thiazole ring protons (δ 6.8–7.1 ppm), and nitro/chloro substituents .
  • X-ray Crystallography : Reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and crystal packing stabilized by C–H⋯O/F interactions. Centrosymmetric dimers are common in thiazole derivatives .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.05 for C₁₆H₈ClFN₃O₃S) .

Advanced Research Questions

Q. What strategies optimize the yield and selectivity of the benzoyl chloride intermediate?

  • Catalyst Screening : DMF outperforms N-methylacetamide in activating SOCl₂, reducing reaction time from 12 to 3 hours .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve solubility of nitro/chloro substituents compared to benzene, minimizing side reactions .
  • Temperature Control : Lower temperatures (0–20°C) reduce decomposition of thermally sensitive intermediates, enhancing purity to >95% .

Data Contradiction Analysis :

  • Conflict : SOCl₂ in DCM at 50°C produces orange solids (80% yield), while oxalyl chloride yields yellow solids (95% purity) under similar conditions.
  • Resolution : Oxalyl chloride’s milder reactivity reduces over-chlorination, favoring higher purity. SOCl₂ is preferred for scalability but requires rigorous purification .

Q. What biological activities are hypothesized based on structural analogs?

  • Antimicrobial Activity : Thiazole derivatives with nitro/fluoro substituents inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide anion conjugation .
  • Anticancer Potential : Fluorophenyl-thiazole hybrids disrupt microtubule assembly (e.g., colchicine-binding sites) with IC₅₀ values <10 µM in breast cancer cell lines .
  • Mechanistic Probes : The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) under cellular conditions .

Q. How do intermolecular interactions influence crystallization and solubility?

  • Hydrogen Bonding : N–H⋯N bonds (2.8–3.0 Å) form centrosymmetric dimers, while C–H⋯O/F interactions (3.2–3.5 Å) stabilize layered packing .
  • Solubility Limitations : The nitro and chloro groups reduce aqueous solubility (<0.1 mg/mL). Co-crystallization with cyclodextrins or PEG derivatives improves bioavailability .

Q. What analytical methods resolve data discrepancies in reaction monitoring?

  • HPLC-MS : Detects byproducts (e.g., over-chlorinated species) with a C18 column (ACN/water gradient, 0.1% formic acid).
  • In Situ IR Spectroscopy : Tracks carbonyl (C=O) stretch disappearance (1770 cm⁻¹ → 1680 cm⁻¹) to confirm amide bond formation .

Table 2 : Comparative Bioactivity of Thiazole Analogs

CompoundTarget PathwayIC₅₀/EC₅₀Reference
Nitazoxanide (Nitro-thiazole)PFOR inhibition2.5 µM
4-Fluorophenyl-thiazoleMicrotubule disruption8.7 µM

Methodological Recommendations

  • Scale-Up Synthesis : Use oxalyl chloride in DCM at 50°C for intermediates, followed by centrifugal partition chromatography (CPC) for purification .
  • Crystallization Optimization : Employ slow evaporation from methanol/water (7:3) to obtain single crystals for X-ray analysis .
  • Biological Assays : Prioritize PfDHFR (dihydrofolate reductase) inhibition assays for antiparasitic activity screening .

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